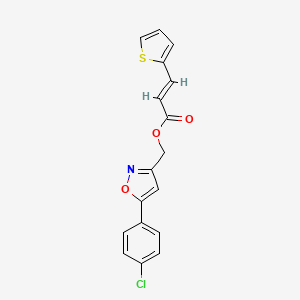

(E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate

Description

The compound (E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate features a hybrid architecture combining three key moieties:

- Isoxazole core: A five-membered heterocyclic ring (C₃H₂NO) substituted with a 4-chlorophenyl group at the 5-position and a methyl group at the 3-position.

- Acrylate ester: An (E)-configured α,β-unsaturated ester, where the β-position is linked to a thiophen-2-yl group.

- Stereochemistry: The (E)-configuration ensures the trans arrangement of substituents across the acrylate double bond, influencing intermolecular interactions and reactivity .

Synthetic Routes:

While direct synthesis data for this compound is unavailable, analogous methods suggest feasible pathways:

- Baylis-Hillman reaction: Coupling of a thiophen-2-yl acrylate with a functionalized isoxazole precursor, as seen in the synthesis of methyl (E)-3-(4-chlorophenyl)acrylates .

- Pd-catalyzed cross-coupling: For introducing trifluoromethyl or heteroaromatic groups, similar to methods used in trifluoromethyl acrylate synthesis .

Properties

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl (E)-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S/c18-13-5-3-12(4-6-13)16-10-14(19-22-16)11-21-17(20)8-7-15-2-1-9-23-15/h1-10H,11H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZJXLJZMLEIPE-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate typically involves a multi-step process. One common method includes the formation of the isoxazole ring through a (3+2) cycloaddition reaction. This reaction often employs copper (I) or ruthenium (II) catalysts . The reaction conditions usually involve the use of terminal alkynes, n-BuLi, aldehydes, molecular iodine, and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of (E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

Comparative Analysis

Electronic and Steric Effects

- Thiophene vs.

- Halogen Influence : The 4-chlorophenyl group in the target compound may promote hydrophobic interactions and rigidity, akin to fluorophenyl analogs in and , which exhibit isostructural crystallization despite halogen differences .

Crystallographic Behavior

- Isostructurality : Compounds with chlorophenyl/fluorophenyl substituents (e.g., ) crystallize in similar triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit. The target compound’s thiophene moiety could disrupt this packing due to larger van der Waals radii (S vs. F/Cl) .

Reactivity and Stability

- Ester Hydrolysis : The methyl ester in the target compound may hydrolyze faster than ethyl analogs (e.g., ) due to lower steric hindrance .

- Double Bond Reactivity : The (E)-acrylate’s trans configuration reduces susceptibility to electrophilic addition compared to (Z)-isomers, as observed in trifluoromethyl acrylate systems .

Physicochemical and Spectroscopic Properties (Inferred)

Biological Activity

(E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Compound Overview

The compound is characterized by the presence of an isoxazole ring substituted with a 4-chlorophenyl group and a thiophene ring attached to an acrylate moiety . Its chemical structure can be summarized as follows:

- IUPAC Name : [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl (E)-3-thiophen-2-ylprop-2-enoate

- CAS Number : 1211881-22-9

Synthesis

The synthesis of this compound typically involves multi-step processes, including the formation of the isoxazole ring through cycloaddition reactions, often utilizing catalysts such as copper (I) or ruthenium (II) . The general synthetic route can be outlined as:

- Formation of the isoxazole ring.

- Introduction of the thiophene-acrylate moiety.

- Purification and characterization via NMR and mass spectrometry.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that derivatives with isoxazole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes, notably acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's structure suggests it may interact effectively with the active site of AChE, potentially leading to enhanced acetylcholine levels in synaptic clefts .

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | AChE |

| Coumarin derivatives | 2.7 | AChE |

Antibacterial Activity

The antibacterial properties of similar compounds have also been documented. Compounds containing isoxazole rings have demonstrated moderate to strong activity against various bacterial strains, making them potential candidates for antibiotic development .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Interaction : The isoxazole moiety may facilitate binding to enzyme active sites, inhibiting their activity.

- Signal Transduction Modulation : The compound could influence signaling pathways related to cell survival and apoptosis.

Case Studies

Several studies highlight the biological activity of compounds related to this compound:

- Study on AChE Inhibition : A recent study synthesized various isoxazole derivatives and evaluated their AChE inhibitory activity, revealing promising results for certain compounds with IC50 values in the low micromolar range .

- Anticancer Efficacy Assessment : In vitro assays demonstrated that structurally similar compounds significantly inhibited the growth of cancer cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

| Parameter | Example Values () |

|---|---|

| Reaction Temperature | 80°C (DMF, 48 hours) |

| Column Chromatography | Hexane/EtOAc (6.5:3.5) |

| Yield Range | 24–70% (dependent on catalyst) |

Q. Table 2. Computational Methods for Electronic Analysis

| Method | Application (Evidence) |

|---|---|

| B3LYP/6-31G(d,p) | Thermochemistry, HOMO/LUMO (1, 4) |

| Multiwfn Topology | Electron localization function (ELF) (4) |

| AIM Analysis | Bond critical points (4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.